molecular formula C10H9NO2 B3154290 6-Methoxyquinolin-3-ol CAS No. 77421-36-4

6-Methoxyquinolin-3-ol

Cat. No.: B3154290
CAS No.: 77421-36-4
M. Wt: 175.18 g/mol
InChI Key: QBNRARYFMZWRGG-UHFFFAOYSA-N
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Description

6-Methoxyquinolin-3-ol is a chemical compound used in life science research . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, involves various methods. One approach involves the reaction of sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction . Other methods include the Friedländer Synthesis and the use of iron-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a methoxy group attached to the 6th carbon atom . The empirical formula is C10H9NO, and the molecular weight is 159.18 .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, undergo various chemical reactions. These reactions include nucleophilic and electrophilic substitution reactions . The specific reactions that this compound undergoes would depend on the specific conditions and reagents present.


Physical and Chemical Properties Analysis

This compound has a refractive index of 1.625, a boiling point of 140-146 °C, a melting point of 18-20 °C, and a density of 1.15 g/mL at 20 °C .

Scientific Research Applications

Anticancer Properties

6-Methoxyquinolin-3-ol derivatives have demonstrated significant anticancer properties. A study by Perković et al. (2016) found that novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents, including 6-methoxyquinolin derivatives, exhibited potent antiproliferative effects against various cancer cell lines, particularly breast carcinoma MCF-7 cells. The compound 3-(4-fluorophenyl)-1-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]urea showed high activity and selectivity, marking it as a promising lead in breast carcinoma drug development (Perković et al., 2016).

Antimicrobial Activity

This compound derivatives also exhibit antimicrobial properties. A synthesis and evaluation study by Hagrs et al. (2015) on 6-methoxyquinoline-3-carbonitrile derivatives reported moderate antimicrobial activities against a range of bacteria and fungi, including gram-positive and gram-negative strains. Certain derivatives displayed higher activities, suggesting potential applications in antimicrobial drug development (Hagrs et al., 2015).

Quantum Entanglement in Cancer Diagnosis

In an innovative approach, 6-Methoxyquinolin derivatives were used in a study by Alireza et al. (2019) to analyze the interaction between a moving nano molecule and a two-mode field in the presence of two-photon transitions. This study's aim was to use quantum entanglement dynamics for the diagnosis of human cancer cells, tissues, and tumors, showcasing a novel application in medical diagnostics (Alireza et al., 2019).

Anti-HIV and Antiplasmodial Activity

Research by Chander et al. (2016) into 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives showed significant inhibition of HIV-1 RT, indicating potential applications in HIV treatment. Some compounds also exhibited notable anti-HIV activity with good safety indices (Chander et al., 2016). Additionally, Hochegger et al. (2021) reported on 8-Amino-6-Methoxyquinoline derivatives that showed promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria (Hochegger et al., 2021).

Safety and Hazards

6-Methoxyquinolin-3-ol may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

It is used as a precursor in the synthesis of various compounds, including fluorescent zinc and chlorine sensors, potent tubulin polymerization inhibitors, and inhibitors of bacterial dna gyrase and topoisomerase . These targets play crucial roles in cellular processes such as signal transduction, cell division, and DNA replication.

Mode of Action

Its derivatives have been reported to inhibit bacterial dna gyrase and topoisomerase . These enzymes are essential for DNA replication, and their inhibition can lead to the cessation of bacterial growth.

Biochemical Pathways

Its derivatives have been shown to affect the tubulin polymerization process , which is crucial for cell division. Inhibition of this process can lead to cell cycle arrest and apoptosis.

Result of Action

Its derivatives have been reported to inhibit bacterial dna gyrase and topoisomerase , leading to the cessation of bacterial growth. Additionally, its derivatives that inhibit tubulin polymerization can lead to cell cycle arrest and apoptosis .

Properties

IUPAC Name

6-methoxyquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-2-3-10-7(5-9)4-8(12)6-11-10/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNRARYFMZWRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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